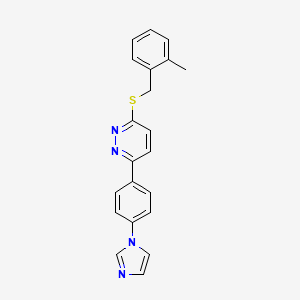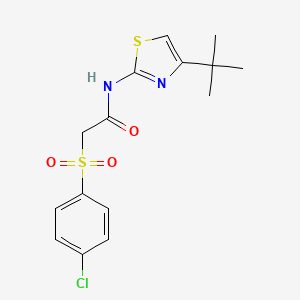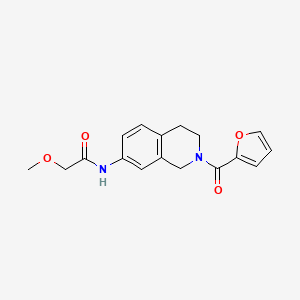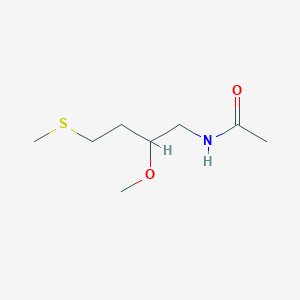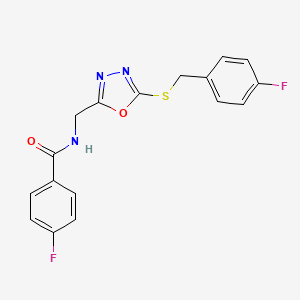![molecular formula C9H8Cl2N4O2 B2357372 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 896061-98-6](/img/structure/B2357372.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques: Research by Ramadan (2019) involved the synthesis of various arylidene-hydrazinyl compounds, including those related to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, emphasizing the importance of specific synthesis techniques and conditions for these compounds (Ramadan, 2019).
- Structural Analysis: Studies like the one by Bustos et al. (2015) have focused on the structural aspects of similar compounds, providing insight into their molecular interactions and stability, which are crucial for their potential applications (Bustos, Alvarez‐Thon, & Baggio, 2015).
Biological Activity
- Antimicrobial Properties: Abdel-Wahab et al. (2012) investigated the antimicrobial activities of aryloxyacetic acid derivatives, closely related to the compound , highlighting their potential in fighting bacterial and fungal infections (Abdel-Wahab, Khidre, & Awad, 2012).
- Cytotoxic Effects: Flefel et al. (2015) examined the cytotoxic effects of certain novel compounds, including those structurally similar to this compound, against tumor cell lines, suggesting their potential use in cancer research (Flefel, Abbas, Mageid, & Zaghary, 2015).
Optical and Physical Properties
- Nonlinear Optical Properties: Naseema et al. (2012) explored the third-order nonlinear optical properties of similar propane hydrazides, indicating their potential in optical device applications like optical limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).
Potential Applications in Various Fields
- Actinide Extraction: Cuillerdier et al. (1993) discussed the use of propanediamides in the extraction of actinides for nuclear waste treatment, showcasing the utility of related compounds in environmental and waste management sectors (Cuillerdier, Musikas, & Nigond, 1993).
- Antidepressant Potential: Clark et al. (1979) synthesized and evaluated a series of 2-substituted hydrazinylbenzenesulfonamides, similar to the compound of interest, as potential antidepressant agents, revealing the possibility of its use in mental health treatments (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Propriétés
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOAYDCFCZEAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)
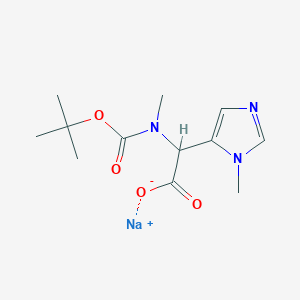
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

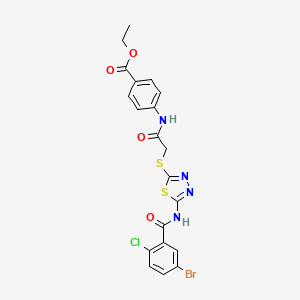
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
